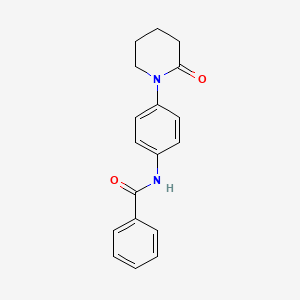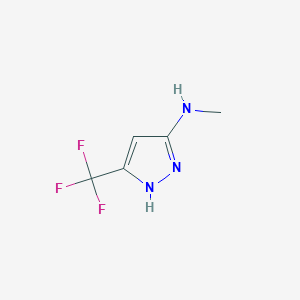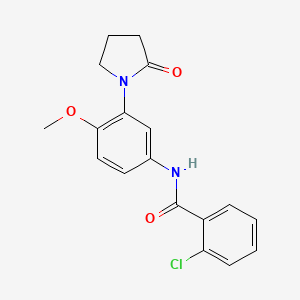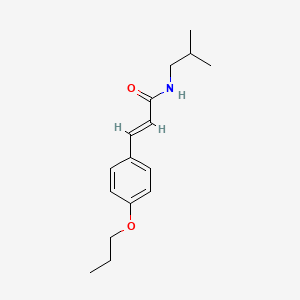
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chloro-3-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 331-41-9 . It has a molecular weight of 204.58 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecular formula of “2-(4-chloro-3-fluorophenoxy)acetic acid” is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The boiling point of “2-(4-chloro-3-fluorophenoxy)acetic acid” is predicted to be 305.4±27.0 °C . The density is predicted to be 1.453±0.06 g/cm3 . The pKa is predicted to be 3.00±0.10 . The melting point is 132-134 °C .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of quinoxaline derivatives, including those similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, has been explored for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were then tested for their antimicrobial activity, indicating the broader potential of such compounds in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Development of Synthetic Routes for Phenylquinoxaline Monomers
Baek and Harris (2005) focused on developing efficient synthetic routes for phenylquinoxaline monomers, which are crucial for producing polymers with specific properties. They aimed to improve the synthesis process for self-polymerizable phenylquinoxaline monomers, resulting in better yields and cost-effective production. This research contributes to the broader understanding of synthesizing quinoxaline derivatives for various industrial and pharmaceutical applications (Baek & Harris, 2005).
Exploration of Quinoxaline Derivatives as Potential Antitumor Agents
Chou et al. (2010) designed, synthesized, and evaluated a series of 2-phenylquinolin-4-ones (2-PQs), including derivatives similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, for their cytotoxic activity against tumor cell lines. Their research demonstrated significant inhibitory activity, suggesting the potential of these derivatives as antitumor agents. This highlights the versatility of quinoxaline derivatives in medicinal chemistry, particularly in cancer research (Chou et al., 2010).
Antimalarial Activity of Arylaminoquinoxalines
Rangisetty et al. (2001) synthesized arylaminoquinoxalines by condensing 2-chloroquinoxaline with Mannich bases, resulting in compounds that showed moderate antimalarial activity in mice. This research indicates the potential of quinoxaline derivatives, including those structurally related to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, in the development of new antimalarial drugs (Rangisetty, Gupta, Prasad, Srinivas, Sridhar, Parimoo, & Veeranjaneyulu, 2001).
Safety and Hazards
特性
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZARLHTWEWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)
![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)
![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)




